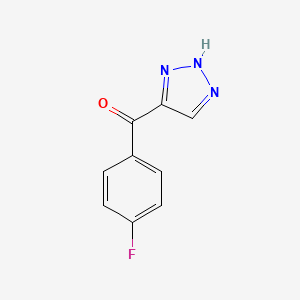

4-(4-fluorobenzoyl)-1H-1,2,3-triazole

CAS No.: 1416447-75-0

Cat. No.: VC2942039

Molecular Formula: C9H6FN3O

Molecular Weight: 191.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416447-75-0 |

|---|---|

| Molecular Formula | C9H6FN3O |

| Molecular Weight | 191.16 g/mol |

| IUPAC Name | (4-fluorophenyl)-(2H-triazol-4-yl)methanone |

| Standard InChI | InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5H,(H,11,12,13) |

| Standard InChI Key | AQUKDMANPBWYSE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C2=NNN=C2)F |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=NNN=C2)F |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1416447-75-0 |

| Molecular Formula | C₉H₆FN₃O |

| Molecular Weight | 191.16 g/mol |

| IUPAC Name | (4-fluorophenyl)-(2H-triazol-4-yl)methanone |

| Standard InChIKey | AQUKDMANPBWYSE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C2=NNN=C2)F |

The compound consists of a triazole ring connected to a 4-fluorophenyl group through a carbonyl linker, creating a structure with both hydrophilic and hydrophobic domains. This balanced lipophilicity contributes to its potential pharmaceutical applications by potentially facilitating membrane permeability while maintaining water solubility.

Structural Characteristics and Chemical Properties

Structural Features

The 1,2,3-triazole core of the compound exhibits aromatic character due to the presence of six π-electrons distributed over the five-membered ring. This aromaticity contributes to the stability of the compound and influences its reactivity patterns. The fluorine substituent on the benzoyl group introduces electronic effects that alter the electron distribution within the molecule, potentially affecting its biological interactions and chemical behavior.

Reactivity Profile

The reactivity of 4-(4-fluorobenzoyl)-1H-1,2,3-triazole is largely influenced by its structural components:

-

The triazole ring can participate in various hydrogen bonding interactions due to the presence of nitrogen atoms, which can act as hydrogen bond acceptors.

-

The carbonyl group serves as both a hydrogen bond acceptor and a site for nucleophilic attack.

-

The fluorine atom on the benzene ring imparts unique electronic properties, potentially enhancing binding interactions with biological targets .

This combination of functional groups enables the compound to interact with diverse biological targets, including enzymes and receptors relevant to various disease states.

Synthesis Methodologies

Specialized Synthesis of 4-(4-Fluorobenzoyl)-1H-1,2,3-triazole

Recent research has explored the use of β-carbonyl phosphonates and azides for the synthesis of functionalized triazoles. This approach is particularly relevant for the preparation of compounds like 4-(4-fluorobenzoyl)-1H-1,2,3-triazole. The reaction typically proceeds through the formation of an enolate intermediate, followed by cycloaddition with an azide component .

Table 2 below summarizes key reaction conditions for the synthesis of triazoles similar to our target compound:

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cs₂CO₃ | DMSO | Room temperature | 95% | |

| Cs₂CO₃ | DMF | Room temperature | 73% | |

| KOH (5M aq) | DMSO | Room temperature | 87% |

These conditions could be adapted for the synthesis of 4-(4-fluorobenzoyl)-1H-1,2,3-triazole by selecting appropriate starting materials, specifically a fluorine-containing benzoyl phosphonate and a suitable azide .

Mechanistic Considerations

The mechanism for the formation of substituted 1,2,3-triazoles like 4-(4-fluorobenzoyl)-1H-1,2,3-triazole involves several key steps:

-

Formation of an enolate intermediate from the β-carbonyl phosphonate.

-

1,3-dipolar cycloaddition between the enolate and the azide component.

-

Subsequent elimination and rearrangement to form the triazole product.

The stereochemistry of the enolate intermediate significantly influences the regioselectivity of the cycloaddition, with Z-enolates generally leading to the desired triazole products .

Structure-Activity Relationships

Impact of Structural Modifications on Activity

The relationship between the structure of triazole compounds and their biological activities provides valuable insights for drug design. For 4-(4-fluorobenzoyl)-1H-1,2,3-triazole and related compounds, several structural features are particularly significant:

-

The position of substituents on the triazole ring affects the compound's interaction with biological targets.

-

The nature of the linker between the triazole and aryl groups influences the compound's conformational flexibility and binding properties.

-

The presence and position of the fluorine atom on the benzoyl group can significantly alter the compound's electronic properties and metabolic stability .

Understanding these structure-activity relationships provides a framework for designing triazole derivatives with enhanced biological activities and improved pharmacokinetic properties.

Research Status and Future Directions

Current Research Landscape

Research on 4-(4-fluorobenzoyl)-1H-1,2,3-triazole is part of the broader field of triazole chemistry, which has experienced significant growth in recent years. The unique structural and biological properties of triazoles have made them valuable scaffolds in medicinal chemistry, with applications spanning from anticancer agents to antimicrobial compounds .

Future Research Opportunities

Several promising directions for future research on 4-(4-fluorobenzoyl)-1H-1,2,3-triazole include:

-

Development of more efficient and selective synthetic methods for preparing this compound and its derivatives.

-

Comprehensive evaluation of its biological activities, particularly its potential as an anticancer or antimicrobial agent.

-

Investigation of structure-activity relationships to optimize its pharmacological properties.

-

Exploration of its potential applications in materials science and chemical catalysis .

These research avenues could significantly expand our understanding of this compound and enhance its utility in various scientific and medical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume